molecular formula C17H14N2O4 B5917780 Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- CAS No. 124928-27-4

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-

Cat. No.: B5917780
CAS No.: 124928-27-4
M. Wt: 310.30 g/mol
InChI Key: ITLWLZXCJOTNDS-KAMYIIQDSA-N
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Description

Molecular Formula: C₁₇H₁₄N₂O₄ Molar Mass: 310.3 g/mol . This compound features a benzoic acid backbone conjugated with a hydrazide group and a 2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl substituent in the (Z)-configuration. Its structure combines aromaticity, keto-enol tautomerism, and a hydrazide functional group, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

N'-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14(12-7-3-1-4-8-12)11-15(21)17(23)19-18-16(22)13-9-5-2-6-10-13/h1-11,20H,(H,18,22)(H,19,23)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWLZXCJOTNDS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

124928-27-4
Record name Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124928274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl with benzoic acid hydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Koz'minykh et al. (1992) highlighted the synthesis of β-acylhydrazides derived from arylpyruvic acids, demonstrating their potential as antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies indicate that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapy .

Agricultural Applications

Pesticide Development
Benzoic acid derivatives have been utilized in the formulation of pesticides due to their ability to disrupt the metabolic processes of pests. The hydrazide form has shown efficacy in controlling fungal pathogens that affect crops, thereby enhancing agricultural productivity .

Plant Growth Regulation
This compound can also act as a plant growth regulator. Studies suggest that it influences plant hormone levels, promoting growth and improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .

Material Science Applications

Polymer Additives
In material science, benzoic acid derivatives are used as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation under thermal stress .

Coatings and Paints
The compound is also explored for use in coatings and paints due to its ability to inhibit microbial growth on surfaces. This property is beneficial for maintaining the integrity of coatings in various environments, including industrial and residential applications .

Data Tables

Application Area Specific Use Findings/References
PharmaceuticalsAntimicrobial agentsKoz'minykh et al., 1992; significant activity against bacteria
Anticancer therapyInduces apoptosis in cancer cells; potential for drug development
AgriculturePesticide formulationEffective against fungal pathogens; enhances crop yield
Plant growth regulationInfluences hormone levels; promotes growth under stress
Material SciencePolymer additivesImproves thermal stability and mechanical properties
Coatings and paintsInhibits microbial growth on surfaces

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with the hydrazide form, suggesting its potential use as a food preservative.
  • Field Trials on Crop Protection
    Field trials conducted with formulations containing this compound demonstrated effective control over specific fungal diseases in crops like wheat and corn. The trials resulted in higher yields compared to untreated controls, supporting its application in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Benzoic Acid Hydrazide Derivatives
  • 4-Hydroxybenzoic acid hydrazide (C₇H₈N₂O₂, 152.15 g/mol):
    Lacks the complex dioxo-phenylbutenyl substituent but retains the hydrazide-aromatic core. It shows antimicrobial activity and is used in metabolic studies .
  • 2-(3,4-Dichlorobenzoyl)-benzoic acid hydrazide derivatives :
    Substituted with halogenated aromatic groups, these compounds exhibit enhanced antibacterial and anthelmintic activities compared to the target compound. For example, BP-10 (with a 4-bromo-phenyl substituent) showed superior activity against E. coli and S. aureus .
Hydrazones and Acylhydrazides
  • N-Boc-amino acid-(N'-benzoyl) hydrazides: These derivatives incorporate amino acids into the hydrazide structure, improving solubility and antimicrobial efficacy. Cu and Cd complexes of these compounds showed activity comparable to ampicillin .
  • Arylhydrazones of p-aminobenzoic acid hydrazide: Synthesized via condensation with aromatic aldehydes, these derivatives demonstrated variable antimicrobial activity dependent on substituent electronic effects .
Specialized Hydrazides in Pharmacology
  • 3-Methoxy-2-methylbenzoic acid hydrazide derivatives (e.g., methoxyfenozide): Used as insecticides, these compounds leverage methoxy and tert-butyl groups for enhanced stability and target specificity, contrasting with the target compound’s dioxo-phenylbutenyl group .

Key Observations :

  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity .
  • Metal Coordination : Cu/Cd complexes of hydrazides show amplified activity due to improved membrane permeability .
  • Conformational Matching : Structural alignment with pharmacophores (e.g., estazolam’s aromatic rings) correlates with potency .

Mechanistic Insights

  • Myeloperoxidase Inhibition : Benzoic acid hydrazides inhibit MPO-H₂O₂ via a two-step mechanism involving heme ejection, independent of iron release .
  • Antimicrobial Action : Hydrazides disrupt microbial cell walls through metal chelation or direct protein binding .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (Z)-Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound's synthesis typically involves coupling hydrazides with α,β-unsaturated diketones under acidic or basic conditions. To control the (Z)-stereochemistry, use sterically hindered bases (e.g., triethylamine) to favor the desired isomer. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) is critical. Confirm stereochemistry using NOESY NMR to detect spatial proximity of protons in the (Z)-configuration .

Q. Which analytical techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule crystallography despite their legacy codebase .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify hydrazide protons (~8-10 ppm) and keto-enol tautomerism. IR spectroscopy can confirm carbonyl stretches (~1650-1750 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) .

Q. What are the primary biochemical interactions of this hydrazide derivative?

  • Methodological Answer : Hydrazide analogs (e.g., benzoic acid hydrazides) inhibit enzymes like myeloperoxidase (MPO) by binding to active-site heme. Design inhibition assays using fluorogenic substrates (e.g., ADHP) to monitor MPO activity. Pre-incubate the compound with H2_2O2_2 to observe two-step inactivation kinetics: initial reversible binding followed by irreversible heme ejection .

Advanced Research Questions

Q. How can contradictions in kinetic data for enzyme inhibition by this compound be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., H2_2O2_2 concentration or pH). Standardize protocols by:

  • Using stopped-flow spectroscopy to capture rapid initial kinetics.
  • Validating results with orthogonal methods (e.g., EPR spectroscopy to detect heme release).
  • Comparing data to structurally similar inhibitors (e.g., 4-amino benzoic acid hydrazide) to identify structure-activity relationships (SARs) .

Q. What strategies enhance the compound’s efficacy as a nucleating agent for poly(L-lactic acid) (PLA)?

  • Methodological Answer :

  • Molecular Design : Incorporate long alkyl spacers (e.g., decamethylene chains) between hydrazide groups to improve compatibility with PLA’s hydrophobic backbone.
  • Processing : Blend the compound (1 wt%) into PLA melt at 180–200°C and analyze crystallization via DSC. Optimal results are achieved at cooling rates of 10°C/min, yielding crystallization temperatures >130°C and enthalpies >45 J/g .

Q. How does the compound’s tautomeric equilibrium (keto-enol) affect its reactivity in aqueous environments?

  • Methodological Answer :

  • Use pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor tautomer ratios. The enol form dominates in acidic conditions, while the keto form is stabilized in basic media.
  • Computational modeling (DFT calculations) can predict tautomer stability and guide derivatization (e.g., electron-withdrawing substituents to stabilize the enol form) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Reactor Design : Use flow chemistry to control reaction exothermicity and mixing efficiency.
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track stereochemistry in real time.
  • Crystallization Engineering : Optimize solvent systems (e.g., ethanol/water mixtures) to favor (Z)-isomer crystallization during scale-up .

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